molecular formula C19H22ClN3O4S B6679548 Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride

Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride

Cat. No.: B6679548
M. Wt: 423.9 g/mol
InChI Key: MQFBDQLZBDBTAP-UHFFFAOYSA-N
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Description

Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride typically involves multiple steps. One common method involves the reaction of 3-amino-2-thiophene carboxylate with various reagents to introduce the desired functional groups. The reaction conditions often require careful control of temperature and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

What sets Methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[3-[(2-amino-2-phenylpropanoyl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S.ClH/c1-19(20,12-6-4-3-5-7-12)18(25)21-14-8-10-22(15(14)23)16-13(9-11-27-16)17(24)26-2;/h3-7,9,11,14H,8,10,20H2,1-2H3,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFBDQLZBDBTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)NC2CCN(C2=O)C3=C(C=CS3)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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